molecular formula C13H13NO2 B1508052 4-(Benzyloxy)-2-methoxypyridine CAS No. 66080-44-2

4-(Benzyloxy)-2-methoxypyridine

Cat. No.: B1508052
CAS No.: 66080-44-2
M. Wt: 215.25 g/mol
InChI Key: BMXORLFQIDWJCO-UHFFFAOYSA-N
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Description

4-(Benzyloxy)pyridine N-oxide is a 4-substituted pyridine-1-oxide . It undergoes hydrogenation over palladium to afford pyridine . It participates in the stereoselective synthesis of substituted pyridines, piperidines, and piperazines .


Synthesis Analysis

While specific synthesis methods for “4-(Benzyloxy)-2-methoxypyridine” were not found, similar compounds such as 4-(Benzyloxy)pyridine N-oxide have been synthesized . The synthesis of these compounds often involves condensation reactions of various aminophenol derivatives .

Mechanism of Action

The mechanism of action of similar compounds like Monobenzone involves increasing the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .

Properties

IUPAC Name

2-methoxy-4-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-15-13-9-12(7-8-14-13)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXORLFQIDWJCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728710
Record name 4-(Benzyloxy)-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66080-44-2
Record name 4-(Benzyloxy)-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-(benzyloxy)pyridin-2(1H)-one (9.92 g, 49.3 mmol), methyl iodide (4.60 mL, 74.0 mmol) and silver carbonate (13.6 g, 49.3 mmol) in chloroform (50 mL) was stirred with heating under reflux for four hours. After leaving to cool, the insoluble matter was separated by filtration and the filtrate was concentrated under reduced pressure. Then, the residue was purified by silica gel chromatography (hexane/ethyl acetate, 2:1) to obtain the title compound (4.65 g, 44%) as a pale yellow oil.
Quantity
9.92 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13.6 g
Type
catalyst
Reaction Step One
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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